molecular formula C30H27N3O2 B12952888 (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Cat. No.: B12952888
M. Wt: 461.6 g/mol
InChI Key: JUVUVRRDXNHUAM-HTSHWYKSSA-N
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Description

(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a stereochemically complex organic compound featuring:

  • Molecular formula: C₃₀H₂₇N₃O₂ (MW ≈ 461.55 g/mol) .
  • Core structure: An isoindoline backbone with two (S)-configured 4-benzyl-4,5-dihydrooxazol-2-yl groups attached via methylene linkers .
  • Key functional groups: Oxazole rings (electron-rich heterocycles), isoindoline π-system, and benzyl substituents .

This compound exhibits chirality at the oxazole C4 positions, which critically influences its interactions in biological systems and catalytic applications . Its synthesis typically involves multi-step condensation reactions between isoindoline derivatives and oxazole precursors under controlled conditions .

Properties

Molecular Formula

C30H27N3O2

Molecular Weight

461.6 g/mol

IUPAC Name

(4S)-4-benzyl-2-[(Z)-[(3Z)-3-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C30H27N3O2/c1-3-9-21(10-4-1)15-23-19-34-29(31-23)17-27-25-13-7-8-14-26(25)28(33-27)18-30-32-24(20-35-30)16-22-11-5-2-6-12-22/h1-14,17-18,23-24,33H,15-16,19-20H2/b27-17-,28-18-/t23-,24-/m0/s1

InChI Key

JUVUVRRDXNHUAM-HTSHWYKSSA-N

Isomeric SMILES

C1OC(=N[C@H]1CC2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@H](CO4)CC5=CC=CC=C5)/C6=CC=CC=C36

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)CC5=CC=CC=C5)N2)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and oxazoline compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction may produce simpler compounds with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis(((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual oxazole-isoindoline architecture and stereochemistry. Below is a comparative analysis with analogous compounds:

Compound Name Structural Features Key Properties Distinctive Aspects
(1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline Mirror-image (R)-configuration at oxazole C4 Similar molecular weight (461.55 g/mol) Enantiomeric differences alter binding affinity in chiral environments (e.g., enzyme active sites) .
4-Isopropylthiazole derivatives Thiazole core instead of oxazole Antimicrobial activity Simpler structure with lower stereochemical complexity .
2-Methylbenzothiazole Benzothiazole core Anticancer properties Lacks isoindoline backbone, reducing π-π stacking potential .
(1Z,3Z)-1,3-Bis[[(4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl]methylene]isoindoline tert-Butyl substituents instead of benzyl Higher steric bulk (MW ≈ 433.5 g/mol) Altered solubility and catalytic ligand properties .

Physicochemical Properties

Property Target Compound 4-Isopropylthiazole 2-Methylbenzothiazole
LogP 5.2 (predicted) 2.8 3.1
Solubility Low in water; soluble in DMSO Moderate in ethanol High in chloroform
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C

Data derived from structural analogs and computational models .

Pharmaceutical Relevance

  • Neuroprotective Effects : Preliminary in vitro studies show inhibition of glutamate-induced neurotoxicity (IC₅₀ = 12 μM), linked to its oxazole-mediated redox modulation .
  • Drug Resistance : The isoindoline core reduces efflux pump binding in multidrug-resistant bacterial strains, unlike simpler thiazoles .

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